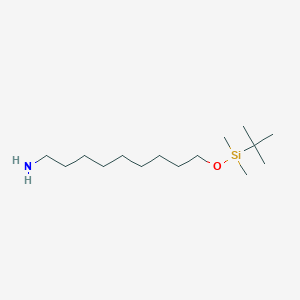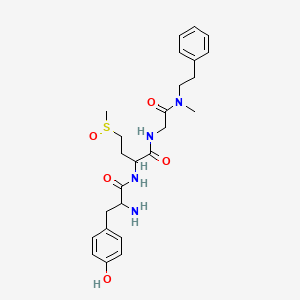![molecular formula C23H31ClO4 B12070084 (17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)
(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Chlormadinone Acetate is a derivative of Chlormadinone Acetate, a synthetic progestin. This compound is known for its potent progestogenic and anti-androgenic properties. It is used in various therapeutic applications, including hormone replacement therapy and contraception .
Preparation Methods
The synthesis of 3-Hydroxy Chlormadinone Acetate involves a multi-step process. The primary method includes the reduction of Chlormadinone Acetate using a hydride component to form 3β-Hydroxy Chlormadinone Acetate, followed by the inversion of the configuration at position 3 to yield 3α-Hydroxy Chlormadinone Acetate . The reaction conditions typically involve the use of achiral hydride components and specific temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
3-Hydroxy Chlormadinone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Hydroxy Chlormadinone Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: The compound is studied for its effects on hormone receptors and its potential use in treating hormone-related disorders.
Medicine: It is used in hormone replacement therapy and as a component in contraceptive formulations.
Mechanism of Action
3-Hydroxy Chlormadinone Acetate exerts its effects primarily through its interaction with progesterone and androgen receptors. It binds to these receptors, inhibiting the action of endogenous hormones. This leads to a decrease in the production of androgens and a reduction in androgenic activity in target tissues . The compound also exhibits anti-androgenic effects by blocking the conversion of testosterone to dihydrotestosterone .
Comparison with Similar Compounds
3-Hydroxy Chlormadinone Acetate is often compared with other progestins such as Cyproterone Acetate and Dienogest. While all these compounds exhibit anti-androgenic properties, 3-Hydroxy Chlormadinone Acetate is unique in its specific binding affinities and metabolic pathways . Similar compounds include:
Cyproterone Acetate: Known for its strong anti-androgenic effects and use in treating severe acne and hirsutism.
Properties
IUPAC Name |
(17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

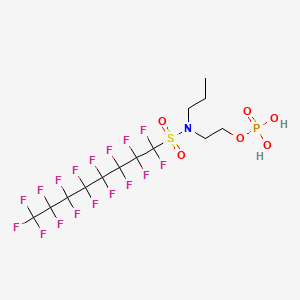


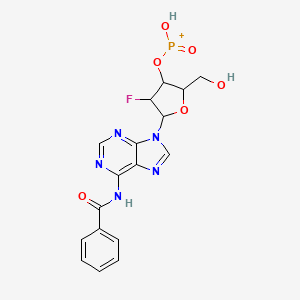
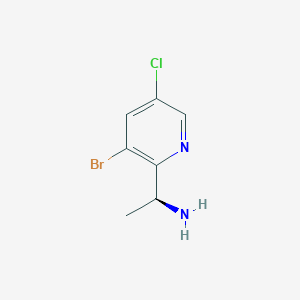



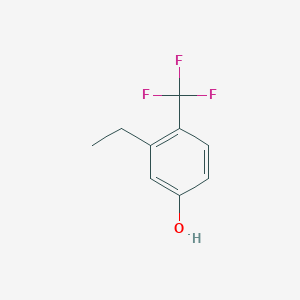

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)
